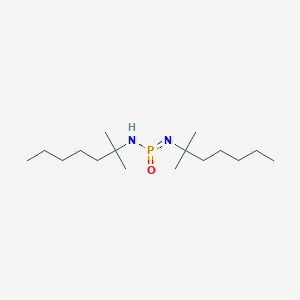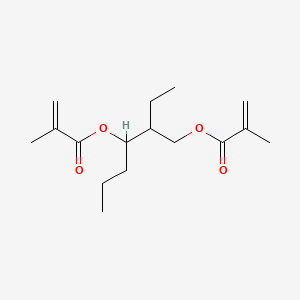
2-Ethyl-1,3-hexanediol, dimethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,3-hexanediol, dimethacrylate is an organic compound with the molecular formula C14H24O4. It is a derivative of 2-ethyl-1,3-hexanediol, where the hydroxyl groups are esterified with methacrylic acid. This compound is used in various industrial applications, particularly in the production of polymers and resins due to its ability to undergo polymerization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,3-hexanediol, dimethacrylate typically involves the esterification of 2-ethyl-1,3-hexanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the efficiency and yield of the product. The continuous removal of water and the use of high-purity reactants are crucial for obtaining a high-quality product.
化学反応の分析
Types of Reactions
2-Ethyl-1,3-hexanediol, dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from the polymerization of this compound are cross-linked polymers, which are used in coatings, adhesives, and dental materials.
科学的研究の応用
2-Ethyl-1,3-hexanediol, dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in dental materials and medical adhesives due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The primary mechanism of action of 2-ethyl-1,3-hexanediol, dimethacrylate involves its ability to undergo polymerization. The methacrylate groups in the compound can form free radicals under the influence of initiators, leading to the formation of polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts mechanical strength and stability to the material.
類似化合物との比較
Similar Compounds
2-Ethyl-1,3-hexanediol: The parent compound, which lacks the methacrylate groups and thus does not undergo polymerization.
1,6-Hexanediol dimethacrylate: Another dimethacrylate compound with similar polymerization properties but different molecular structure.
Uniqueness
2-Ethyl-1,3-hexanediol, dimethacrylate is unique due to its specific molecular structure, which combines the properties of 2-ethyl-1,3-hexanediol and methacrylic acid. This combination allows it to participate in polymerization reactions, making it valuable in the production of high-performance materials.
特性
CAS番号 |
67952-76-5 |
|---|---|
分子式 |
C16H26O4 |
分子量 |
282.37 g/mol |
IUPAC名 |
[2-ethyl-3-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-7-9-14(20-16(18)12(5)6)13(8-2)10-19-15(17)11(3)4/h13-14H,3,5,7-10H2,1-2,4,6H3 |
InChIキー |
XCEMCGLOIBZVIY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CC)COC(=O)C(=C)C)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
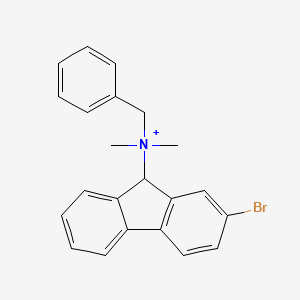
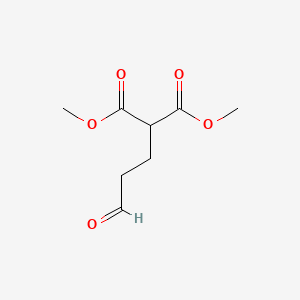
![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
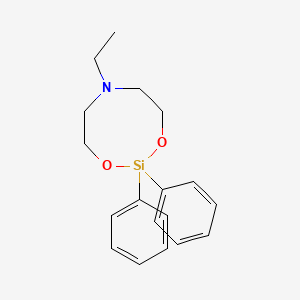
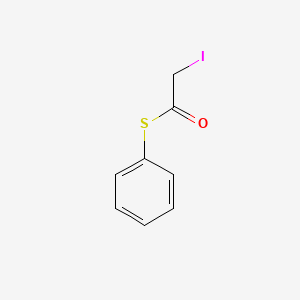
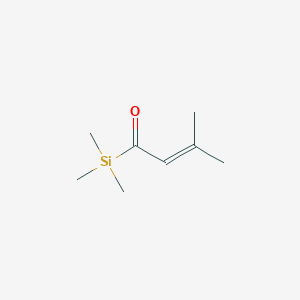
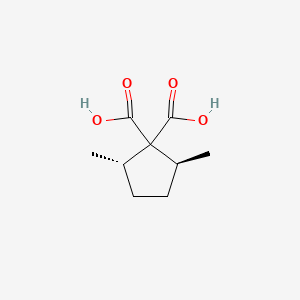
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
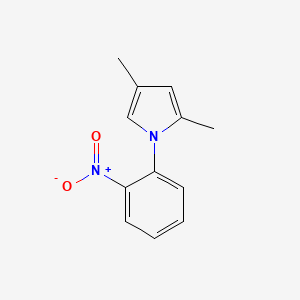
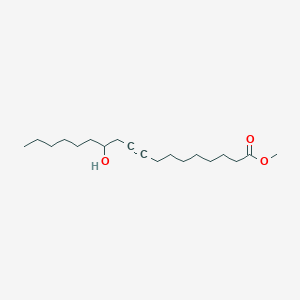
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
